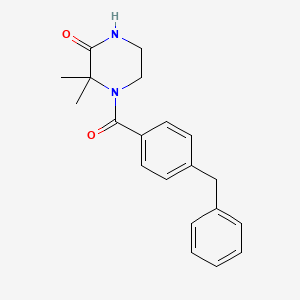

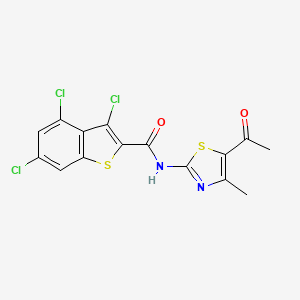

![molecular formula C21H19ClN2O B2503178 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216809-64-1](/img/structure/B2503178.png)

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential use in various therapeutic areas, including antifungal, antibacterial, antitubercular, antitumor, and anticonvulsant applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, substituted 2-(phenoxymethyl)-1-phenyl-1H-benzo[d]imidazoles have been synthesized via the condensation of N1-phenylbenzene-1,2-diaminedihydrochloride and substituted phenoxyacetic acids . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through a multi-step process including cyclization, N-alkylation, hydrolyzation, and chlorination . These methods highlight the versatility of synthetic approaches for creating a wide array of benzimidazole derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the compound's biological activity and physicochemical properties. For example, the introduction of methyl groups at the benzimidazole system and phenalkyl substituent at the C-2 position has been shown to enhance tuberculostatic activity . The structural characterization of these compounds is often confirmed by spectroscopic methods such as NMR and FT-IR, as well as by single-crystal X-ray diffraction techniques .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation and coupling reactions, to form a diverse range of compounds. For instance, novel homopolymers and copolymers containing benzimidazole units have been synthesized by N-C coupling reactions . These reactions expand the utility of benzimidazole derivatives, enabling the development of materials with unique properties such as high thermal stability and glass transition temperatures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's photophysical properties, as seen in the fluorescence and thermal stability of certain derivatives . Additionally, the introduction of specific substituents can enhance the compound's biological activity, as observed in the antitumor activity of hydrazone derivatives . The solubility, stability, and reactivity of these compounds are critical factors in their potential therapeutic applications.

科学的研究の応用

Antioxidant and Anti-inflammatory Applications

Benzothiazole and benzimidazole derivatives have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds, including 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, could potentially serve as effective agents in combating oxidative stress and inflammation. For instance, a study by Raut et al. (2020) focuses on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the significance of such structures in medicinal chemistry (Raut et al., 2020).

Role in Drug Development

The versatility of the benzimidazole scaffold, including compounds like 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, is evident in its wide range of pharmacological activities. Kamal et al. (2015) discuss the therapeutic potential of benzothiazoles, including their application in chemotherapy for various diseases (Kamal et al., 2015). This underscores the compound's relevance in drug discovery and development.

Environmental Impact and Remediation

The environmental persistence and impact of benzimidazole derivatives, akin to 1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride, are also of scientific interest. For example, Husain et al. (2007) review the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes, which could be relevant for understanding the environmental behavior and potential remediation strategies for similar compounds (Husain & Husain, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-benzyl-2-(phenoxymethyl)benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O.ClH/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOTWHZCKQTMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

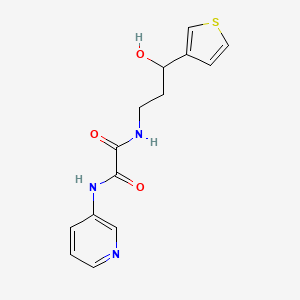

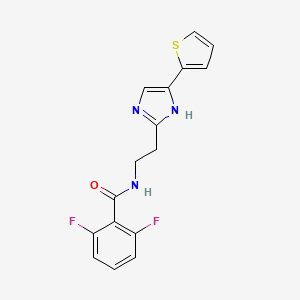

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

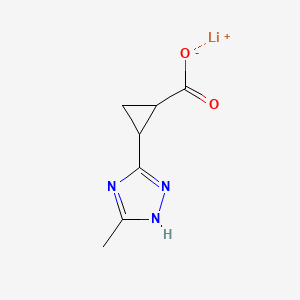

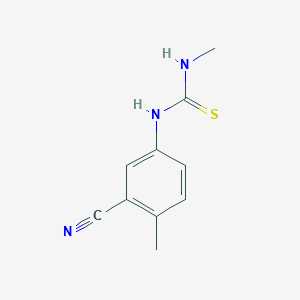

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

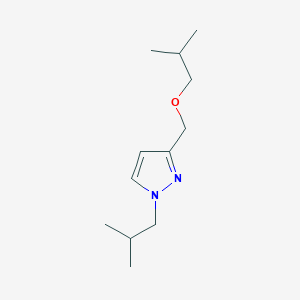

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)

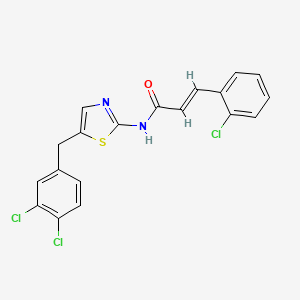

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)

![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)